

# What is the molecular weight of Sceptrin dihydrochloride?

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Compound of Interest

Compound Name: Sceptrin dihydrochloride

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# An In-depth Technical Guide to Sceptrin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sceptrin dihydrochloride**, a marine natural product with significant biological activities. The document covers its chemical properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format and illustrating key pathways and workflows using logical diagrams.

## **Chemical and Physical Properties**

Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1][2][3] The dihydrochloride salt is a commonly used form for research purposes.

Data Presentation: Molecular Profile of Sceptrin Dihydrochloride



| Property          | Value                      | Source |
|-------------------|----------------------------|--------|
| Molecular Formula | C22H24Br2N10O2 · 2HCl      | [4][5] |
| Molecular Weight  | 693.23 g/mol               | [4][5] |
| CAS Number        | 79703-25-6                 | [4][5] |
| Appearance        | Amorphous powder           | [6]    |
| Purity            | ≥97%                       | [4][6] |
| Solubility        | Soluble in DMSO or ethanol | [6]    |

### **Mechanism of Action**

Sceptrin exhibits a range of biological activities, primarily investigated for its antimicrobial and anti-cancer properties. Its mechanisms of action are multifaceted, targeting fundamental cellular processes.

#### 2.1. Antimicrobial Activity

Sceptrin demonstrates both bacteriostatic and bactericidal effects, depending on the concentration.[1][2]

- At Minimum Inhibitory Concentration (MIC): Sceptrin acts as a bacteriostatic agent against
  Escherichia coli, causing the formation of cell chains.[1][2] At this concentration, it slightly
  inhibits RNA synthesis, while DNA, protein, and cell wall synthesis remain largely unaffected.
  [1][2]
- Above MIC: It becomes bactericidal, inhibiting the synthesis of all major macromolecules (DNA, RNA, protein) and inducing the formation of unusual spheroplasts.[1][2]

The primary antimicrobial target is believed to be the cell membrane.[2] Sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells, leading to a release of potassium ions.[1][2] This membrane damage is thought to be the initial event, which then triggers secondary effects on the cell wall, such as stimulating peptidoglycan turnover.[1][2] In bacteria, Sceptrin has been shown to bind to MreB, the bacterial equivalent of actin, leading to the disruption of the cell wall.[6][7]







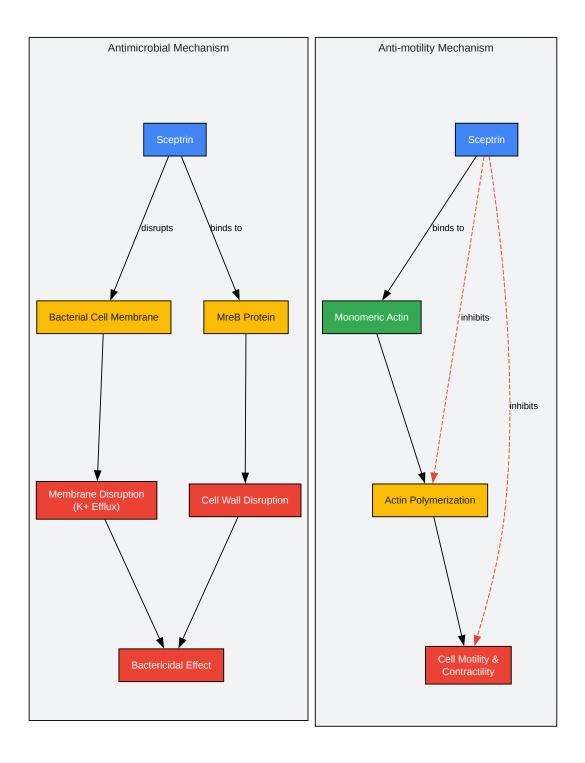
#### 2.2. Anti-motility and Anti-cancer Activity

Sceptrin has been identified as an inhibitor of cell motility in various cancer cell lines, a key factor in cancer metastasis.[8]

- It impairs both random and factor-induced cell migration, suggesting it targets a central component of the cell motility machinery.[8]
- The inhibitory effect is, at least in part, due to its ability to inhibit cell contractility.[8]
- Sceptrin has been found to bind to monomeric actin, which likely disrupts the polymerization of actin into microfilaments necessary for cellular mechanical processes like motility.[6][8][9]

The compound shows no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility.[8]





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Figure 1. Proposed mechanisms of action for Sceptrin.



## **Experimental Protocols**

The total synthesis of Sceptrin has been achieved, enabling further research into its biological activities.[10][11][12][13] Below are representative methodologies for key experiments cited in the literature.

#### 3.1. Antimicrobial Susceptibility Testing

- Objective: To determine the minimum inhibitory concentration (MIC) of Sceptrin against a bacterial strain (e.g., E. coli).
- Methodology: A broth microdilution method is typically employed.
  - A two-fold serial dilution of Sceptrin dihydrochloride is prepared in a suitable culture medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
  - Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
  - Positive (bacteria only) and negative (broth only) controls are included.
  - The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
  - The MIC is determined as the lowest concentration of Sceptrin that completely inhibits visible bacterial growth.
- 3.2. Cell Motility Assay (Wound Healing Assay)
- Objective: To assess the effect of Sceptrin on cancer cell migration.
- Methodology:
  - Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a culture plate and grown to confluence.
  - A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
  - The cells are washed to remove debris and then incubated with a medium containing various concentrations of Sceptrin dihydrochloride or a vehicle control (e.g., DMSO).

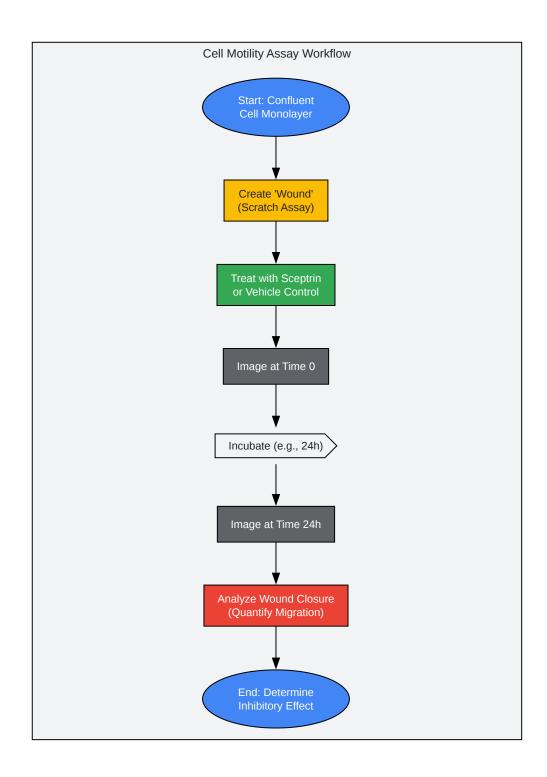
## Foundational & Exploratory





- The wound area is imaged at different time points (e.g., 0, 12, 24 hours).
- The rate of wound closure is quantified using image analysis software to determine the extent of cell migration into the empty space.





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Figure 2. Workflow for a typical wound healing assay.



#### 3.3. Total Synthesis of (±)-Sceptrin

A notable four-step synthesis has been reported, which involves the photochemical intermolecular [2 + 2] dimerization of a hymenidin surrogate.[11][12][13]

- Step 1: Preparation of a hymenidin surrogate (monomer).
- Step 2: Photochemical [2 + 2] dimerization using blue LEDs in the presence of an iridium photocatalyst to form the cyclobutane core.[10][11]
- Step 3: Installation of the bromopyrrole groups.
- Step 4: Deprotection to yield the final Sceptrin product.

This synthetic route allows for the production of Sceptrin in gram quantities, facilitating further biological and preclinical studies.[8]

### Conclusion

**Sceptrin dihydrochloride** is a potent marine-derived compound with well-documented antimicrobial and anti-motility activities. Its mechanisms of action, involving the disruption of the cell membrane and actin cytoskeleton, make it an attractive lead molecule for the development of new therapeutics. The successful total synthesis of Sceptrin provides a reliable source for further investigation and development. This guide has summarized the key technical aspects of **Sceptrin dihydrochloride** to aid researchers and professionals in the field of drug discovery.

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